
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is a synthetic steroid derivative This compound is structurally related to androsterone, a naturally occurring steroid hormone with weak androgenic activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) typically involves multiple steps:
Starting Material: The synthesis begins with 5-alpha-Androstan-3-one.
Oxime Formation: The oxime derivative is formed by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Steroid Derivatives: The compound is used as an intermediate in the synthesis of various steroid derivatives with potential therapeutic applications.
Biology
Enzyme Studies: It serves as a substrate or inhibitor in studies involving steroid-metabolizing enzymes.
Medicine
Drug Development: The compound’s derivatives are explored for their potential as anti-inflammatory or anti-cancer agents.
Industry
Biochemical Research: Used in the development of biochemical assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) involves its interaction with specific molecular targets, such as androgen receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and molecular targets depend on the specific derivative and its structural modifications.
類似化合物との比較
Similar Compounds
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Androsterone: Another naturally occurring steroid hormone, structurally similar but with different biological activity.
5-alpha-Androstane-3-alpha,17-beta-diol: A metabolite of dihydrotestosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for targeted interactions with molecular receptors and enzymes, making it a valuable compound in research and potential therapeutic applications.
特性
CAS番号 |
33510-44-0 |
|---|---|
分子式 |
C27H35BrN2O5 |
分子量 |
547.5 g/mol |
IUPAC名 |
[(3E,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35BrN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24+/t17-,20-,21-,22-,23?,25-,26-,27-/m0/s1 |
InChIキー |
RZOPFFIQLURKLI-QLXKODFJSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Br)C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


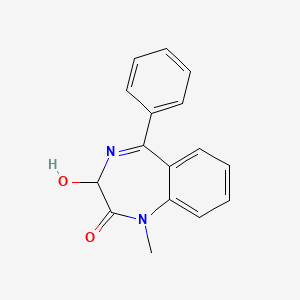
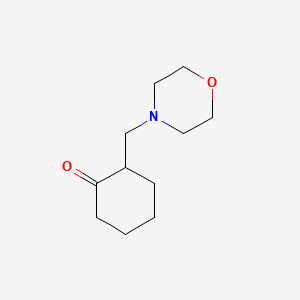
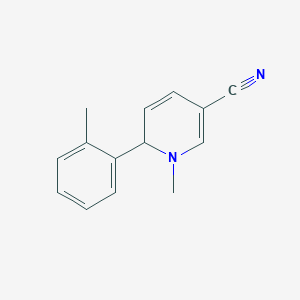
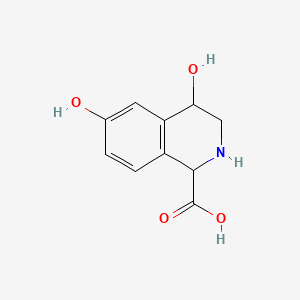
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
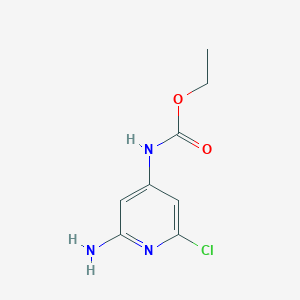

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
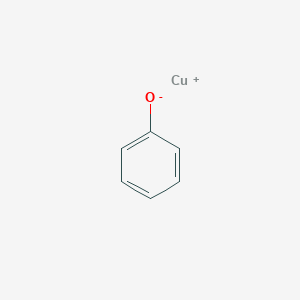
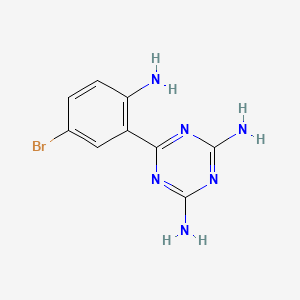
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
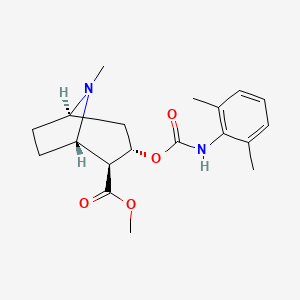
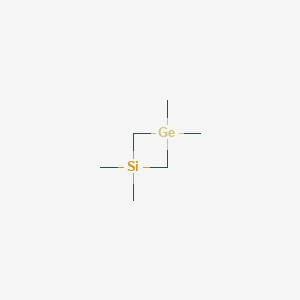
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
